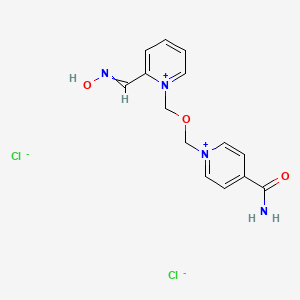

Asoxime (dichloride)

Descripción general

Descripción

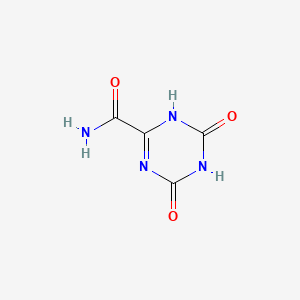

Asoxime (dichloride), also known as HI-6, is an asymmetric bis-pyridinium aldoxime . It functions as an Acetylcholinesterase (AChE) reactivator through nucleophilic attack of oximate anions on organophosphate-AChE conjugates . It demonstrates therapeutic activity in experimental models of organophosphate poisoning, by reactivating phosphorylated AChE that was inhibited as a result of exposure to various cytotoxic nerve agents .

Synthesis Analysis

While specific synthesis details for Asoxime (dichloride) were not found, a related study discusses the design and synthesis of NTMGMP, a surrogate of A-242, which is a novichok agent useful for experimental evaluation of antidotes .Molecular Structure Analysis

The formal name of Asoxime (dichloride) is 1-[[[4-(aminocarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]-pyridinium, dichloride . Its molecular formula is C14H16N4O3 • 2Cl .Chemical Reactions Analysis

Asoxime (dichloride) is known to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates . This reactivation occurs through a nucleophilic attack of oximate anions on organophosphate-AChE conjugates .Physical And Chemical Properties Analysis

Asoxime (dichloride) is a crystalline solid . It has a molecular weight of 359.2 . Its solubility in PBS (pH 7.2) is 10 mg/mL .Aplicaciones Científicas De Investigación

Asoxime Chloride: A Comprehensive Analysis of Scientific Research Applications

Acetylcholinesterase Reactivation: Asoxime chloride functions as an acetylcholinesterase (AChE) reactivator, which is crucial in the treatment of organophosphate poisoning. It works by nucleophilic attack of oximate anions on organophosphate-AChE conjugates, thereby reactivating phosphorylated AChE that was inhibited due to exposure to organophosphates .

Organophosphate Poisoning Treatment: Commonly known as HI-6, Asoxime chloride is a Hagedorn oxime used in the treatment of organophosphate poisoning. It is one of several oxime-based reactivators, which include pralidoxime, obidoxime, and trimedoxime .

Potential Drug for Pathogenic Diseases: Recent research has indicated that new oxime compounds like Asoxime chloride can function as potential drugs for pathogenic diseases. This includes use as adjuvant therapy in various types of cancer and inflammation .

Biosynthesis of Glucosinolates: Preliminary reports suggest that oximes such as Asoxime chloride may play a role in the biosynthesis of glucosinolates, a group of natural compounds found in many plants .

Adjuvant Therapy in Cancer: Oximes, including Asoxime chloride, are being explored as adjuvant therapy options in cancer treatment due to their potential therapeutic properties .

Anti-Inflammatory Applications: The anti-inflammatory properties of oximes are also being studied, with Asoxime chloride being considered for use in inflammation-related conditions .

Mecanismo De Acción

Asoxime chloride, also known as HI-6, is a Hagedorn oxime used in the treatment of organophosphate poisoning .

Target of Action

The primary target of Asoxime chloride is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter, at central and peripheral synapses . Organophosphates inactivate AChE by reacting covalently with the active center serine, thus inhibiting its action .

Mode of Action

Asoxime chloride functions as an AChE reactivator through nucleophilic attack of oximate anions on organophosphate-AChE conjugates . This reactivation of AChE by oximes can be best described using the FDA-approved drug, 2-pyridine-aldoxime methyl chloride (2-PAM), also known as pralidoxime, as a classic example .

Biochemical Pathways

The biochemical pathway primarily affected by Asoxime chloride is the cholinergic pathway . By reactivating AChE, Asoxime chloride reduces the accumulation of acetylcholine, thereby preventing over-stimulation of cholinergic receptors .

Pharmacokinetics

Detailed pharmacokinetic studies of Asoxime chloride are limited. Similar oxime-based reactivators, such as pralidoxime, have been studied extensively . These studies typically determine the excretion and metabolism times, area under the curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax) for different sizes of single intravenous and intramuscular injections .

Result of Action

The result of Asoxime chloride’s action is the reactivation of phosphorylated AChE that was inhibited as a result of exposure to various cytotoxic nerve agents . This reactivation demonstrates therapeutic activity in experimental models of organophosphate poisoning .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[[2-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELSIJXWEROXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101029616 | |

| Record name | 1-(2-Hydroxyiminomethyl-1-pyridino)-3-(4-carbamoyl-1-pyridino)-2-oxapropane dichloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[2-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride | |

CAS RN |

34433-31-3 | |

| Record name | 1-(2-Hydroxyiminomethyl-1-pyridino)-3-(4-carbamoyl-1-pyridino)-2-oxapropane dichloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

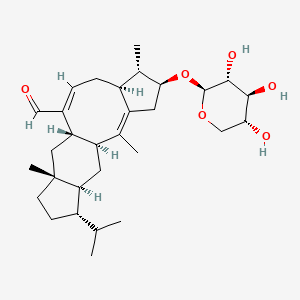

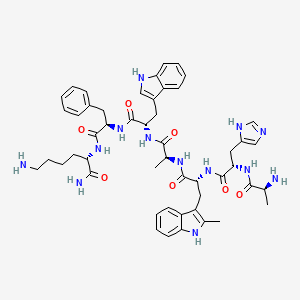

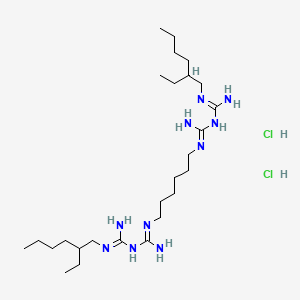

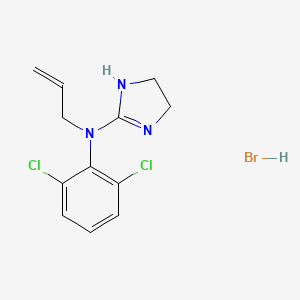

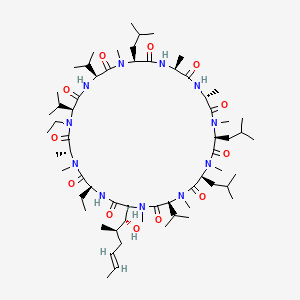

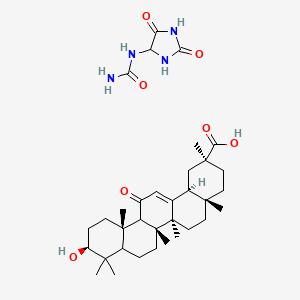

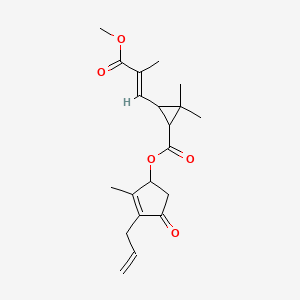

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.